Structural Mimicry: Beryllium Fluoride (BeFₓ) Mimics the ATP Ground State, While Aluminum Fluoride (AlFₓ) Mimics the Transition State
In high-resolution crystal structures of nucleoside diphosphate kinase, beryllium fluoride (BeFₓ) and aluminum fluoride (AlFₓ) bind at the same active site position with MgADP but adopt fundamentally different geometries. BeFₓ adopts a tetrahedral geometry, accurately mimicking the Michaelis complex (ATP ground state). In contrast, AlFₓ adopts a trigonal bipyramidal geometry, mimicking the transition state of the γ-phosphate during phosphoryl transfer [1]. This structural distinction means the two analogs stabilize different enzymatic states and cannot be interchanged for mechanistic studies.
| Evidence Dimension | Coordination geometry and mimicked enzymatic state |
|---|---|
| Target Compound Data | Tetrahedral geometry; Mimics the Michaelis complex (ATP ground state) |
| Comparator Or Baseline | Aluminum fluoride (AlFₓ): Trigonal bipyramidal geometry; Mimics the phosphoryl transfer transition state |
| Quantified Difference | Qualitative difference in geometry and mimicked state |
| Conditions | X-ray crystallography of *Dictyostelium discoideum* nucleoside diphosphate kinase with MgADP |
Why This Matters
Procurement of BeF₂ over AlF₃ is essential for experiments designed to trap proteins in the pre-hydrolytic, ATP-bound state for structural determination.
- [1] Xu, Y. W., Moréra, S., Janin, J., & Cherfils, J. (1997). AlF3 mimics the transition state of protein phosphorylation in the crystal structure of nucleoside diphosphate kinase and MgADP. Proceedings of the National Academy of Sciences, 94(8), 3579-3583. View Source
